molecular formula C21H20N2O4S B2420501 N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)furan-2-carboxamide CAS No. 899983-52-9

N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)furan-2-carboxamide

Cat. No.: B2420501
CAS No.: 899983-52-9
M. Wt: 396.46
InChI Key: IQWJDEMLGVJWLM-UHFFFAOYSA-N
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Description

N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)furan-2-carboxamide is a synthetic compound that belongs to the class of tetrahydroquinoline derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a tosyl group, a tetrahydroquinoline moiety, and a furan-2-carboxamide group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)furan-2-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Comparison with Similar Compounds

Biological Activity

N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)furan-2-carboxamide is a synthetic compound categorized as a tetrahydroquinoline derivative. This compound has garnered attention due to its potential biological activities, particularly in the realms of antimicrobial and anticancer research. This article delves into the biological activity of this compound, synthesizing available data from various studies and sources.

Chemical Structure and Properties

The structure of this compound features a tosyl group attached to a tetrahydroquinoline core and a furan-2-carboxamide moiety. This unique configuration contributes to its diverse biological properties.

Property Details
Molecular Formula C₁₉H₁₉N₃O₃S
Molecular Weight 357.44 g/mol
CAS Number 899983-52-9

1. Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity against various pathogens. A study focusing on tetrahydroquinoline derivatives showed that modifications in the chemical structure could enhance their effectiveness against bacteria and fungi. The presence of the tosyl group is believed to play a crucial role in this activity by enhancing lipophilicity and facilitating cell membrane penetration.

2. Anticancer Activity

Several studies have explored the anticancer potential of tetrahydroquinoline derivatives. For instance, derivatives with similar structures have been tested against multiple cancer cell lines, displaying significant cytotoxic effects. The mechanism of action is thought to involve the inhibition of key enzymes involved in cell proliferation and apoptosis pathways.

Case Study:
In vitro studies on a related compound demonstrated an IC50 value (the concentration required to inhibit cell growth by 50%) of approximately 10 µM against human breast cancer cells (MCF-7), indicating potent anticancer activity .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition: The compound may inhibit enzymes critical for tumor growth and survival.
  • Receptor Modulation: Interaction with cell surface receptors can alter signal transduction pathways.
  • Gene Expression Alteration: It may influence gene expression related to cell cycle regulation and apoptosis .

Synthetic Routes

The synthesis of this compound typically involves:

  • Formation of Tetrahydroquinoline Core: Utilizing the Pictet-Spengler reaction.
  • Tosylation: Reacting the resulting tetrahydroquinoline with p-toluenesulfonyl chloride.

Properties

IUPAC Name

N-[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O4S/c1-15-6-9-18(10-7-15)28(25,26)23-12-2-4-16-14-17(8-11-19(16)23)22-21(24)20-5-3-13-27-20/h3,5-11,13-14H,2,4,12H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQWJDEMLGVJWLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=CC(=C3)NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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